2-Naphthylacetonitrile
Overview
Description
2-Naphthylacetonitrile is a chemical compound with the molecular formula C12H9N . It is also known as 2-Naphthaleneacetonitrile . It is used in laboratory chemicals .
Synthesis Analysis
2-Naphthylacetonitrile undergoes three-component coupling with benzyne and DMF to yield coumarins . It was used as a starting reagent in the synthesis of 2-(1-cyano-1-(2-naphthyl))methylidene-3-phenyl-thiazolidine-4,5-dione .Molecular Structure Analysis
The molecular weight of 2-Naphthylacetonitrile is 167.21 . The structure of the molecule is available in 2D and 3D formats .Chemical Reactions Analysis
While specific chemical reactions involving 2-Naphthylacetonitrile are not mentioned in the search results, it is known to participate in three-component coupling reactions .Physical And Chemical Properties Analysis
2-Naphthylacetonitrile has a density of 1.1±0.1 g/cm3, a boiling point of 303.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 53.6±0.3 cm3, a polar surface area of 24 Å2, and a molar volume of 149.8±3.0 cm3 .Scientific Research Applications
Pharmaceutical Synthesis Applications
2-Naphthylacetonitrile is a versatile compound used in pharmaceutical synthesis, particularly as a c-Myc protein inhibitor. This application has potential in treating various diseases due to its ability to regulate gene expression involved in cell proliferation, apoptosis, and metabolism .
Materials Science Applications
In materials science, 2-Naphthylacetonitrile is utilized in the synthesis of coumarins through a three-component coupling process. This showcases its role in developing new materials with potential applications in various industries .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Naphthylacetonitrile is the c-Myc protein . The c-Myc protein plays a crucial role in cell cycle progression, apoptosis, and cellular transformation . It is associated with various diseases, including cancers, cardiovascular diseases, cerebrovascular diseases, and virus infection-related conditions .
Mode of Action
2-Naphthylacetonitrile acts as a c-Myc protein inhibitor . It selectively targets and inhibits the c-Myc protein, thereby modulating its activity . This interaction results in the prevention and treatment of diseases associated with c-Myc protein dysregulation .
Biochemical Pathways
The c-Myc protein is involved in various cellular processes, including cell cycle progression, apoptosis, and cellular transformation .
Pharmacokinetics
Its chemical stability and solubility in organic solvents suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 2-Naphthylacetonitrile’s action primarily involve the modulation of the c-Myc protein’s activity . By inhibiting the c-Myc protein, 2-Naphthylacetonitrile can play a crucial role in combating serious health issues associated with c-Myc protein dysregulation .
Action Environment
Given its chemical stability and solubility in organic solvents , it can be inferred that these properties may contribute to its stability and efficacy under various environmental conditions.
properties
IUPAC Name |
2-naphthalen-2-ylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCWDVLDJVZIHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90225942 | |
Record name | 2-Naphthylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90225942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthylacetonitrile | |
CAS RN |
7498-57-9 | |
Record name | 2-Naphthaleneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7498-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007498579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthaleneacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407556 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90225942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-naphthylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.502 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NAPHTHYLACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK3B32KF2J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Naphthylacetonitrile in perovskite solar cell research?
A1: 2-Naphthylacetonitrile (2-NA) acts as a crystal growth regulator in perovskite solar cell fabrication. [] It interacts with the lead ions (Pb2+) in the perovskite precursor solution through a combination of coordination bonding (from the nitrogen atom's lone pair electrons) and cation-π interaction (from the aromatic ring's π-electrons). [] This interaction effectively slows down the crystallization process, promoting larger grain growth and reducing grain boundaries in the perovskite film. [] This leads to enhanced exciton dissociation and improved solar cell performance. []
Q2: How does the structure of 2-Naphthylacetonitrile impact its reactivity?
A2: The presence of both the nitrile group and the naphthalene ring significantly impacts the reactivity of 2-Naphthylacetonitrile. The anion of 2-Naphthylacetonitrile displays ambident nucleophile behavior, meaning it can react at two different sites (the carbon atom of the nitrile group or the carbon atom adjacent to the nitrile group). [] Studies show that it undergoes selective substitution at the carbon adjacent to the nitrile group (Cα) by aromatic halides through a radical nucleophilic substitution mechanism, resulting in the formation of α,α-diaryl nitriles. [] The selectivity of this reaction is influenced by the steric hindrance around the radical center of the reacting aromatic halide. []
Q3: Are there any spectroscopic data available for 2-Naphthylacetonitrile?
A3: Yes, the synthesis of a 13C-labeled 2-Naphthylacetonitrile derivative (N,N'-dimethyl 1-chloro-2-naphthaleneethanimidamide monohydrochloride) provides insights into the compound's spectroscopic properties. [] The research describes the impact of 13C labeling on the infrared (IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectra of the compound and its intermediates. []
Q4: Are there alternative compounds similar to 2-Naphthylacetonitrile used in perovskite solar cells?
A5: Yes, Phenylacetonitrile (PA) is another compound investigated alongside 2-NA in perovskite solar cell research. [] Both PA and 2-NA share a similar structural motif – an aromatic ring system directly attached to an acetonitrile group. [] The research compares the effectiveness of both compounds as crystal growth regulators in perovskite solar cells, highlighting the role of the nitrogen atom's lone pair electrons and the aromatic ring's π-electrons in interacting with lead ions during crystal growth. [] This suggests that variations in the aromatic ring system (naphthalene vs. benzene) can influence the interaction strength and, consequently, the perovskite film properties and solar cell performance. []
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